molecular formula C21H22ClFN4O B3405626 3-(1-(2-chloro-6-fluorobenzyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1396883-02-5

3-(1-(2-chloro-6-fluorobenzyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B3405626
CAS No.: 1396883-02-5
M. Wt: 400.9
InChI Key: FXBYUWWMJXVGCU-UHFFFAOYSA-N
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Description

The compound 3-(1-(2-chloro-6-fluorobenzyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a heterocyclic molecule featuring a triazolone core substituted with a piperidine moiety, a 2-chloro-6-fluorobenzyl group, and a phenyl ring. The compound’s stereoelectronic properties, influenced by the chloro-fluoro substitution on the benzyl group and the piperidine’s conformational flexibility, make it a candidate for structure-activity relationship (SAR) studies. Crystallographic tools such as SHELX and ORTEP-3 have been instrumental in elucidating the 3D configurations of analogous compounds .

Properties

IUPAC Name

5-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClFN4O/c1-25-21(28)27(16-6-3-2-4-7-16)20(24-25)15-10-12-26(13-11-15)14-17-18(22)8-5-9-19(17)23/h2-9,15H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBYUWWMJXVGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)CC3=C(C=CC=C3Cl)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-(2-chloro-6-fluorobenzyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a novel triazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data from various studies, structure-activity relationships (SAR), and case studies highlighting its pharmacological significance.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring, a piperidine moiety, and a chloro-fluorobenzyl group. This unique combination of functional groups is believed to contribute to its diverse biological activities.

Structural Formula

C20H23ClFN4O\text{C}_{20}\text{H}_{23}\text{ClF}\text{N}_4\text{O}

Antifungal Activity

Recent studies have indicated that derivatives of the 1,2,4-triazole scaffold exhibit significant antifungal properties. The SAR studies suggest that modifications to the triazole ring can enhance antifungal potency. For instance, compounds with electron-withdrawing groups at specific positions on the triazole ring showed improved activity against various fungal strains .

Acetylcholinesterase Inhibition

Research has demonstrated that related piperidine derivatives possess moderate inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. Compounds similar to this compound were evaluated, revealing some with over 10% inhibition at concentrations of 100 μM .

Anti-inflammatory Potential

The compound's structure suggests potential anti-inflammatory properties. Triazole derivatives have been explored for their ability to inhibit cyclooxygenase enzymes (COX), which play a vital role in inflammation pathways. Some studies report that modifications in the triazole structure can lead to selective COX-II inhibition with reduced ulcerogenic effects compared to traditional NSAIDs .

Study 1: Antifungal Activity Assessment

A recent study evaluated various 1,2,4-triazole derivatives against common fungal pathogens. The results indicated that certain modifications in the triazole ring enhanced antifungal activity significantly. The most potent compound exhibited an IC50 value of 0.5 μM against Candida albicans .

Study 2: AChE Inhibition Analysis

In a pharmacological assessment of piperidine derivatives, several compounds demonstrated promising AChE inhibition. One compound showed an IC50 value of 25 μM, indicating moderate activity compared to established inhibitors .

Study 3: Anti-inflammatory Efficacy

A comparative study on COX inhibition revealed that specific triazole derivatives exhibited selective inhibition of COX-II with IC50 values ranging from 0.52 μM to 22.25 μM. The compound was part of a series that showed significant anti-inflammatory effects in vivo .

Table 1: Summary of Biological Activities

Activity TypeCompoundIC50 Value (μM)Reference
AntifungalTriazole Derivative A0.5
AChE InhibitionPiperidine Derivative B25
COX-II InhibitionTriazole Derivative C0.52

Scientific Research Applications

Chemical Properties and Structure

This compound has a complex molecular structure characterized by a triazole ring and a piperidine moiety. Its molecular formula is C23H26ClFN4OC_{23}H_{26}ClFN_4O, and it exhibits several functional groups that contribute to its biological activity. The presence of the chloro and fluoro substituents on the benzyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 3-(1-(2-chloro-6-fluorobenzyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one exhibit significant antimicrobial properties. For instance, triazole derivatives are known for their efficacy against various bacterial and fungal strains due to their ability to inhibit specific enzymes involved in cell wall synthesis.

Anticancer Potential

Studies have shown that triazole-based compounds can induce apoptosis in cancer cells. The mechanism often involves the inhibition of key signaling pathways that promote cell survival and proliferation. In vitro studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further exploration in cancer therapy.

Neuroprotective Effects

Given its structural similarity to other neuroactive compounds, there is potential for this compound to exhibit neuroprotective properties. Research into related piperidine derivatives has indicated their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. This suggests that further investigation into the neuroprotective capabilities of this compound could be beneficial.

Case Studies and Research Findings

StudyFindings
Study 1Investigated a series of piperidine derivatives showing moderate AChE inhibition; suggests potential for cognitive enhancement in neurodegenerative conditions.
Study 2Characterized the antimicrobial activity of triazole derivatives; highlighted the importance of structural modifications for enhanced efficacy against pathogens.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(1-(2-chloro-6-fluorobenzyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one with structurally related triazolone derivatives, focusing on substituent effects, molecular topology, and inferred pharmacological profiles.

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Triazolone Derivatives

Compound Name Core Structure Substituents Pharmacological Inference Reference
This compound 1,2,4-triazol-5(4H)-one 2-chloro-6-fluorobenzyl (piperidine), phenyl Potential CNS/antifungal activity N/A
4-[4-(4-[(3R,5R)-5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-ylmethyloxy]phenyl... 1,2,4-triazol-5(4H)-one Difluorophenyl, tetrahydrofuran, piperazine Enhanced metabolic stability
4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)... 1,2,4-triazol-3-one Dichlorophenyl, dioxolane, isopropyl Improved lipophilicity/bioavailability
6-[(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde Fluoropyrimidine-carbaldehyde Difluorophenyl, triazole, fluoropyrimidine Antifungal (CYP51 inhibition)

Key Observations:

Piperidine vs. Piperazine/Tetrahydrofuran : The piperidine moiety offers greater conformational flexibility than rigid tetrahydrofuran or planar piperazine systems, possibly influencing receptor selectivity .

Triazolone vs. Triazole: The triazolone core (oxidized triazole) may alter hydrogen-bonding capacity compared to non-oxidized triazole derivatives, impacting enzyme inhibition profiles .

Crystallographic and Computational Insights

  • SHELX and WinGX have been critical in resolving the crystal structures of triazolone derivatives, revealing intramolecular interactions (e.g., CH-π, halogen bonding) that stabilize bioactive conformations .
  • The 2-chloro-6-fluorobenzyl group in the target compound is predicted to adopt a twisted conformation relative to the piperidine ring, minimizing steric clashes—a feature validated via ORTEP-3 modeling .

Hypothesized Pharmacological Advantages

  • The chloro-fluoro substitution pattern may confer resistance to metabolic degradation compared to purely fluorinated analogues (e.g., ), as chlorine’s larger atomic radius slows oxidative dehalogenation .
  • The phenyl substituent at position 4 of the triazolone ring could enhance π-stacking with aromatic residues in enzyme active sites, a feature absent in aliphatic-substituted analogues (e.g., isopropyl in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-(2-chloro-6-fluorobenzyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
Reactant of Route 2
3-(1-(2-chloro-6-fluorobenzyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

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